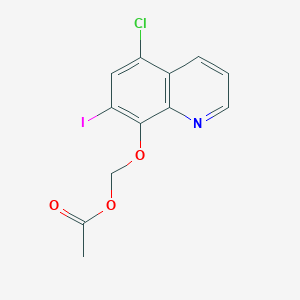

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate

CAS No.:

Cat. No.: VC17283802

Molecular Formula: C12H9ClINO3

Molecular Weight: 377.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClINO3 |

|---|---|

| Molecular Weight | 377.56 g/mol |

| IUPAC Name | (5-chloro-7-iodoquinolin-8-yl)oxymethyl acetate |

| Standard InChI | InChI=1S/C12H9ClINO3/c1-7(16)17-6-18-12-10(14)5-9(13)8-3-2-4-15-11(8)12/h2-5H,6H2,1H3 |

| Standard InChI Key | YRVHZDSBLFNWFU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |

Introduction

((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate is a complex organic compound belonging to the quinoline derivative class. It features a quinoline ring system with chlorine and iodine substituents at positions 5 and 7, respectively, and an acetate group attached via an ether linkage at position 8. This unique structure contributes to its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical development.

Synthesis and Reactivity

The synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate typically involves multiple steps, focusing on the functionalization of quinoline derivatives. Reaction conditions often require moderate temperatures (around 50–70°C) and an inert atmosphere to prevent oxidation or hydrolysis of sensitive functional groups.

The compound can participate in various chemical reactions due to its functional groups. For instance, the acetate group can undergo hydrolysis to yield acetic acid and the corresponding phenolic compound. Additionally, the halogen atoms can participate in nucleophilic substitution reactions, allowing for further derivatization.

Biological Activities and Potential Applications

Quinoline derivatives, including ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate, are known for their antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of halogen substituents in this compound may enhance its reactivity and selectivity towards specific biological targets, potentially leading to improved therapeutic efficacy compared to other quinoline derivatives.

Biological Activity Comparison

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Clioquinol | Hydroxyquinoline derivative | Antimicrobial and anti-inflammatory |

| 5-Chloroquinoline | Chlorinated quinoline | Antimicrobial properties |

| 7-Iodoquinoline | Iodinated quinoline | Potential anticancer activity |

| ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate | Halogenated quinoline with acetate group | Antimicrobial, anti-inflammatory, and potential anticancer |

Interaction Studies and Mechanism of Action

Interaction studies involving ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and predicting its therapeutic potential and safety profile.

The mechanism of action is primarily linked to its ability to interact with biological targets, potentially inhibiting enzymes or affecting protein function. This interaction can disrupt normal cellular processes, contributing to its biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume